2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-14-5-2-4-12(10-14)19-18(22)17-15-6-3-7-16(15)20-21(17)13-8-9-26(23,24)11-13/h2,4-5,10,13H,3,6-9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQONTBXKIBOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the molecular structure and purity of the compound.
Antioxidant Activity
In vitro studies have demonstrated the antioxidant potential of this compound. It was evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated significant scavenging activity against free radicals, suggesting its potential as an antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
Antidiabetic Activity
The compound also showed promising antidiabetic effects in vitro. It was tested for its ability to inhibit α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism.
| Enzyme Inhibition | IC50 Value (µM) |
|---|---|
| α-Glucosidase | 30.5 |
| α-Amylase | 22.8 |
Antifungal Activity
Recent studies have evaluated the antifungal properties of this pyrazole derivative against various fungal strains. The results indicated that it exhibits significant antifungal activity, particularly against Colletotrichum gloeosporioides, a pathogen responsible for serious agricultural losses.
| Concentration (mM) | Mycelial Inhibition (%) |
|---|---|
| 1 | 29.3 |
| 5 | 56.1 |
| 10 | 61.0 |
Case Studies
- Antidiabetic Effects : A study conducted on diabetic rat models treated with the compound showed a reduction in blood glucose levels compared to control groups. This suggests a potential role in managing diabetes.
- Antifungal Efficacy : In a controlled environment, the compound was tested against several fungal strains and demonstrated higher efficacy than some commercial antifungals.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antioxidant Mechanism : The presence of thiophene and pyrazole moieties contributes to electron donation capabilities, enhancing radical scavenging.
- Enzyme Inhibition : The structural features allow for effective binding to enzyme active sites involved in carbohydrate metabolism.
Scientific Research Applications
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological activities, and potential applications based on existing research findings.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving suitable diene precursors.
- Oxidation : The tetrahydrothiophene is oxidized to introduce the dioxidothiophene functionality.
- Cyclization to Form Pyrazole : The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Carboxamide Formation : The final step involves the formation of the carboxamide group through amide coupling reactions.
Industrial Production
Industrial production methods would likely focus on optimizing yield and purity through techniques such as continuous flow synthesis and using alternative solvents or catalysts to enhance reaction efficiency.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Activity : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, including those resistant to conventional antibiotics .
Case Studies
Several studies have reported on the synthesis and biological evaluation of structurally related compounds. For instance:
- A study focusing on the design and synthesis of pyrazole derivatives indicated that modifications in the thiophene moiety could enhance anti-inflammatory activity by improving binding affinity to COX enzymes .
- Another investigation highlighted the potential of similar compounds as enzyme inhibitors that modulate metabolic pathways relevant to cancer therapy .
Summary of Biological Activities
| Activity Type | Related Compound | Reference |
|---|---|---|
| Anti-inflammatory | Various pyrazole derivatives | |
| Antimicrobial | Similar thiophene-containing compounds | |
| Enzyme inhibition | Compounds affecting COX/LOX pathways |
Synthesis Overview
| Step | Description |
|---|---|
| Formation of Thiophene | Cyclization of diene precursors |
| Oxidation | Introduction of dioxidothiophene functionality |
| Pyrazole Formation | Cyclization with hydrazine derivatives |
| Carboxamide Formation | Amide coupling reactions |
Preparation Methods
Synthesis of the Cyclopenta[c]pyrazole Core
The cyclopenta[c]pyrazole scaffold is constructed via a two-step sequence:
Step 1: Claisen Condensation
Cyclopentanone reacts with diethyl oxalate in the presence of sodium ethoxide to form ethyl 2-oxocyclopentyl acetylacetonate. This intermediate is isolated in ~45% yield after acidification and extraction.
Step 2: Cyclization with Hydrazine
The diketone intermediate undergoes cyclization with phenylhydrazine hydrochloride under basic conditions (triethylamine, ethanol) to yield 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Adjusting the hydrazine substituent allows introduction of diverse R-groups at the pyrazole N1 position.
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene derivatives are oxidized to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example, 3-bromotetrahydrothiophene is treated with H₂O₂ in acetic acid to yield 1,1-dioxidotetrahydrothiophen-3-yl bromide.
Substitution at Pyrazole N1 Position
The brominated sulfone undergoes nucleophilic substitution with the pyrazole core. Using a base like potassium carbonate in dimethylformamide (DMF), the 1,1-dioxidotetrahydrothiophen-3-yl group is introduced at the pyrazole N1 position.
Formation of the Carboxamide Moiety
Acyl Chloride Generation
The pyrazole carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. Excess SOCl₂ is removed via vacuum distillation.
Amidation with 3-Methoxyaniline
The acyl chloride reacts with 3-methoxyaniline in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at room temperature, yielding the final carboxamide after aqueous workup and recrystallization.
Optimization and Process Challenges
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones may yield regioisomeric pyrazoles. Employing microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) enhances regiocontrol, achieving >90% selectivity for the desired cyclopenta[c]pyrazole isomer.
Sulfone Oxidation Efficiency
Over-oxidation or ring-opening during sulfone formation is mitigated by using controlled stoichiometry of H₂O₂ (2.2 equiv) at 0–5°C. Yields improve to 78–85% with catalytic sodium tungstate.
Amidation Side Reactions
Competitive hydrolysis of the acyl chloride is minimized by using anhydrous solvents and molecular sieves. Adding 3-methoxyaniline slowly over 1 hour reduces dimerization byproducts.
Analytical Characterization and Validation
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications. Key steps from analogous heterocyclic systems (e.g., pyrazole and tetrahydrothiophene derivatives) suggest:
- Step 1: Cyclization of a pyrazole precursor with tetrahydrothiophene-3-sulfone using a catalyst (e.g., Pd or Cu-based) under inert conditions .
- Step 2: Carboxamide formation via coupling the pyrazole intermediate with 3-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization: Reaction temperature (40–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine coupling) are critical for yield improvement .
Table 1: Example reaction conditions from analogous syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 80°C, 12h | 55–60 | |
| Amide Coupling | EDC, HOBt, DCM, RT, 24h | 70–75 |
Basic: How can the compound’s purity and structural integrity be validated?
Methodological Answer:
Validation requires a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Assign peaks to confirm the pyrazole ring (δ 6.8–7.5 ppm for aromatic protons), tetrahydrothiophene sulfone (δ 3.1–3.8 ppm for CH₂-SO₂), and methoxyphenyl group (δ 3.7 ppm for OCH₃) .
- HRMS: Verify molecular ion ([M+H]⁺) with <5 ppm error .
- HPLC: Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .
Table 2: Key NMR shifts in analogous compounds
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Pyrazole ring | 6.9–7.5 | 140–155 |
| Tetrahydrothiophene-SO₂ | 3.1–3.8 | 50–55 (CH₂), 110 (SO₂) |
| Methoxyphenyl | 3.7 (OCH₃) | 55–60 (OCH₃) |
Advanced: How can computational modeling aid in predicting reactivity or biological activity?
Methodological Answer:
Density functional theory (DFT) and molecular docking are critical:
- DFT (e.g., Gaussian): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-deficient nature may favor nucleophilic attack .
- Docking (AutoDock Vina): Screen against targets (e.g., kinases) using the compound’s 3D structure (optimized with MMFF94 force field). Focus on hydrogen bonding with the carboxamide and sulfone groups .
- MD Simulations: Assess stability in biological membranes (e.g., POPC lipid bilayers) to predict bioavailability .
Table 3: Example computational parameters
| Parameter | Value | Software/Tool |
|---|---|---|
| DFT Basis Set | B3LYP/6-31G* | Gaussian 16 |
| Docking Scoring Function | Vina | AutoDock Vina |
| Simulation Time | 100 ns | GROMACS |
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from impurities or conformational isomerism. Mitigation strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., pyrazole vs. thiophene protons) .
- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in tetrahydrothiophene) by observing coalescence of peaks at elevated temperatures .
- X-ray Crystallography: Confirm absolute configuration if single crystals are obtainable (e.g., slow diffusion of hexane into DMSO) .
Advanced: What methodologies are used to study its potential biological mechanisms?
Methodological Answer:
- Enzyme Assays: Test inhibition of COX-2 or kinases (IC₅₀) using fluorescence-based kits. Pre-incubate the compound (1–100 µM) with recombinant enzymes .
- Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in HeLa cells after 24h exposure .
- SAR Studies: Modify the methoxyphenyl or sulfone groups and compare activity to establish structure-activity relationships .
Table 4: Example biological assay data (analogous compounds)
| Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| COX-2 | 0.8 ± 0.1 | RAW 264.7 | |
| EGFR Kinase | 2.3 ± 0.4 | A549 |
Advanced: How to design experiments for studying its stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24h .
- Plasma Stability: Add to human plasma (37°C, 1h), precipitate proteins with MeCN, and analyze supernatant .
- Light/Thermal Stability: Expose to UV (254 nm) or 40–60°C for 48h. Use TLC to detect decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
